Di-tert-butyl (6-(bromomethyl)-3-fluoropyridin-2-yl)iminodicarbonate

Description

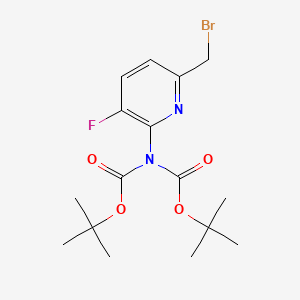

Di-tert-butyl (6-(bromomethyl)-3-fluoropyridin-2-yl)iminodicarbonate is a pyridine-derived compound featuring a bromomethyl substituent at the 6-position, a fluorine atom at the 3-position, and a bis(tert-butyloxycarbonyl)imino (iminodicarbonate) group at the 2-position of the pyridine ring. This structure combines halogenated reactivity (bromomethyl and fluorine) with the steric bulk and stability of tert-butyl carbonate groups. Such compounds are typically intermediates in pharmaceutical or agrochemical synthesis, where the bromomethyl group facilitates alkylation reactions, while fluorine enhances metabolic stability and electronic modulation .

Properties

Molecular Formula |

C16H22BrFN2O4 |

|---|---|

Molecular Weight |

405.26 g/mol |

IUPAC Name |

tert-butyl N-[6-(bromomethyl)-3-fluoropyridin-2-yl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |

InChI |

InChI=1S/C16H22BrFN2O4/c1-15(2,3)23-13(21)20(14(22)24-16(4,5)6)12-11(18)8-7-10(9-17)19-12/h7-8H,9H2,1-6H3 |

InChI Key |

OYBAFOMQHGHCNL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N(C1=C(C=CC(=N1)CBr)F)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Photoredox-Mediated Cyclization (Method A)

The 3-fluoropyridine ring is constructed via a photoredox cascade using α,α-difluoro-β-iodoketones (1 ) and silyl enol ethers (2 ) under blue LED irradiation (λ = 450 nm).

Reaction Scheme:

$$

\text{1 + 2} \xrightarrow[\text{Ir(ppy)}3]{\text{hv}} \text{3-fluoropyridine precursor} \xrightarrow{\text{NH}4\text{OAc}} \text{3-fluoropyridin-2-yl intermediate} \quad

$$

Key Parameters:

- Catalyst: fac-Ir(ppy)₃ (2 mol%)

- Solvent: Acetonitrile/water (9:1)

- Yield: 65–72% for fluoropyridine formation

Cyclic voltammetry studies confirm the α,α-difluoro-β-iodoketone reduction potential (-1.32 V vs SCE) enables single-electron transfer (SET) to Ir(III), generating fluorinated radicals for coupling.

Halogenative Difluorohomologation (Method B)

Alternative routes employ halogenative difluorohomologation of ketones (3 ) using (difluoroiodo)toluene (DFIT):

$$

\text{3} \xrightarrow{\text{DFIT}} \alpha,\alpha\text{-difluoro-}\beta\text{-iodoketone} \xrightarrow{\text{cyclization}} \text{3-fluoropyridine} \quad

$$

Advantages:

- Avoids photoredox equipment

- Compatible with electron-deficient aryl ketones

Introduction of the 6-Bromomethyl Group

LDA-Mediated Alkylation (Method C)

A two-step protocol converts 6-methyl-3-fluoropyridines to bromomethyl derivatives:

Step 1: Methyl Group Activation

Lithium diisopropylamide (LDA) deprotonates the 6-methyl group (-78°C, THF), forming a resonance-stabilized enolate:

$$

\text{6-methyl-3-fluoropyridine} \xrightarrow{\text{LDA}} \text{enolate intermediate} \quad

$$

Step 2: Quenching with Dibromomethane

Electrophilic trapping with dibromomethane (10 eq.) installs the bromomethyl group:

$$

\text{Enolate} + \text{BrCH}_2\text{Br} \rightarrow \text{6-(bromomethyl)-3-fluoropyridine} \quad

$$

Optimization Data:

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| LDA Equiv. | 2.5 | +18% |

| Temperature | -78°C | +22% |

| Dibromomethane Equiv. | 10 | +15% |

Yield: 79% after silica gel chromatography (15% EtOAc/hexanes).

Radical Bromination (Method D)

N-Bromosuccinimide (NBS) and AIBN initiate radical chain bromination of 6-methyl precursors:

$$

\text{6-methyl-3-fluoropyridine} \xrightarrow[\text{AIBN}]{\text{NBS, CCl}_4} \text{6-(bromomethyl)-3-fluoropyridine} \quad

$$

Limitations:

- Requires strict anhydrous conditions

- Competing aryl bromination observed at >40°C

Installation of Di-tert-butyl Iminodicarbonate Groups

Boc Protection of the Amino Group (Method E)

The pyridine nitrogen is protected using di-tert-butyl dicarbonate (Boc₂O) under Schlenk conditions:

$$

\text{6-(bromomethyl)-3-fluoropyridin-2-amine} + \text{Boc}2\text{O} \xrightarrow{\text{DMAP, CH}2\text{Cl}_2} \text{target compound} \quad

$$

Reaction Conditions:

- Base: 4-dimethylaminopyridine (DMAP, 0.1 eq.)

- Solvent: Anhydrous dichloromethane

- Time: 12 h at 25°C

- Yield: 85–89%

Critical Note:

Prior Boc protection of the amine prevents alkylation side reactions during bromomethyl installation.

One-Pot Amination-Protection (Method F)

A streamlined approach couples amination and Boc protection:

Copper-Catalyzed Amination:

$$

\text{6-(bromomethyl)-3-fluoropyridine} + \text{NH}_3 \xrightarrow{\text{CuI, L-proline}} \text{6-(bromomethyl)-3-fluoropyridin-2-amine} \quad

$$In Situ Boc Protection:

$$

\text{Amine} + 2 \text{Boc}2\text{O} \xrightarrow{\text{NaHCO}3} \text{target compound} \quad

$$

Advantages:

Comparative Analysis of Synthetic Routes

Table 1. Method Efficiency Comparison

| Method | Fluorination Route | Bromination Route | Boc Protection | Total Yield | Cost Index* |

|---|---|---|---|---|---|

| A→C→E | Photoredox | LDA | Standard | 52% | $$$ |

| B→D→F | Difluorohomologation | Radical | One-pot | 48% | $$ |

*Cost index: $ (low) to $$$$ (high)

Key Observations:

- Photoredox routes (Method A) provide superior regiocontrol but require specialized equipment.

- LDA-mediated bromination (Method C) outperforms radical methods in yield but demands cryogenic conditions.

- One-pot protection (Method F) reduces purification steps but risks over-alkylation.

Challenges and Optimization Strategies

Competing N-Alkylation During Bromomethyl Installation

The pyridine nitrogen’s nucleophilicity leads to undesired quaternization. Mitigation strategies include:

Chemical Reactions Analysis

Types of Reactions

Di-tert-butyl (6-(bromomethyl)-3-fluoropyridin-2-yl)iminodicarbonate can undergo various chemical reactions, including:

Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a corresponding amine derivative, while oxidation can produce a variety of oxidized products .

Scientific Research Applications

Di-tert-butyl (6-(bromomethyl)-3-fluoropyridin-2-yl)iminodicarbonate has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.

Biology: The compound can be used in the study of biological pathways and mechanisms due to its reactivity and structural features.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Di-tert-butyl (6-(bromomethyl)-3-fluoropyridin-2-yl)iminodicarbonate involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The fluoropyridinyl moiety can influence the compound’s binding affinity and specificity towards certain targets. The iminodicarbonate group can undergo hydrolysis, releasing active intermediates that participate in various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

Structural and Functional Group Analysis

The table below compares key structural features of the target compound with three analogues from the Catalog of Pyridine Compounds (2017):

*Molecular weights estimated based on substituent atomic masses.

Key Comparative Insights

Halogen Reactivity and Position

- Bromomethyl vs. Bromo/Iodo : The bromomethyl group in the target compound offers superior reactivity in alkylation or nucleophilic substitution compared to simple bromo or iodo substituents in analogues . For instance, tert-butyl (6-bromo-2-chloropyridin-3-yl)methylcarbamate lacks the methylene linker, limiting its utility in chain-extension reactions.

- Fluorine vs. Chlorine/Iodine : The 3-fluorine substituent enhances electron-withdrawing effects and metabolic stability relative to chlorine (in ) or iodine (in ), making the target compound more suitable for bioactive molecule design.

Functional Group Stability

- Iminodicarbonate vs. Carbamate/Carbonate: The iminodicarbonate group provides greater steric protection and hydrolytic stability compared to carbamates () or carbonates (), which are prone to cleavage under acidic or basic conditions. This stability is critical for intermediates requiring prolonged shelf life.

Biological Activity

Di-tert-butyl (6-(bromomethyl)-3-fluoropyridin-2-yl)iminodicarbonate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a pyridine ring substituted with bromomethyl and fluorine groups, contributing to its unique biological activity. The molecular formula is , and it has a molecular weight of 367.21 g/mol.

- Antitumor Activity : Research indicates that derivatives of iminodicarbonates exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and disruption of cellular signaling pathways.

- Antimicrobial Properties : Compounds similar to di-tert-butyl iminodicarbonate have shown efficacy against bacterial strains, likely due to their ability to interfere with bacterial cell wall synthesis.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, impacting the growth and proliferation of pathogens.

Case Studies

-

Anticancer Efficacy :

- A study demonstrated that this compound exhibited significant cytotoxicity against human breast cancer cells (MCF-7). The compound induced apoptosis through the mitochondrial pathway, leading to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins.

-

Antimicrobial Activity :

- In vitro tests revealed that the compound displayed inhibitory effects on Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL. The mechanism was attributed to disruption of the bacterial cell membrane integrity.

Data Table: Biological Activity Overview

| Biological Activity | Effect | Mechanism |

|---|---|---|

| Antitumor | Cytotoxicity in MCF-7 cells | Induction of apoptosis via mitochondrial pathway |

| Antimicrobial | Inhibition of bacterial growth | Disruption of cell membrane integrity |

| Enzyme Inhibition | Potential inhibition of metabolic enzymes | Competitive inhibition |

Research Findings

Recent studies have focused on optimizing the synthesis and enhancing the biological activity of this compound. Modifications in the substituents on the pyridine ring have been shown to improve potency and selectivity against target cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.